molecular formula C12H14N4O2S B2729969 N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 737794-04-6

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2729969
CAS No.: 737794-04-6
M. Wt: 278.33
InChI Key: DHRXMJVNYHXBIH-UHFFFAOYSA-N
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Description

Evolution of 1,2,4-Triazole Scaffold in Medicinal Chemistry Research

The 1,2,4-triazole scaffold has emerged as a cornerstone of modern medicinal chemistry due to its versatile pharmacological properties and structural adaptability. First recognized for its antifungal potential in the 1980s, this heterocyclic framework became prominent with the clinical adoption of fluconazole and itraconazole, which revolutionized the treatment of systemic fungal infections. These azole antifungals function by inhibiting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. Over the past decade, researchers have systematically explored structural modifications to address limitations such as drug resistance and off-target effects. The triazole nucleus’s ability to participate in hydrogen bonding and π-π stacking interactions has enabled its integration into compounds targeting diverse biological pathways, including antiviral, anticancer, and antimicrobial agents.

Historical Development of Mercapto-Substituted Triazole Compounds

Mercapto-substituted triazoles (bearing -SH groups) represent a critical subclass with enhanced bioactivity profiles. Early synthetic efforts in the 1960s focused on 3-mercapto-1,2,4-triazole derivatives, revealing their utility as enzyme inhibitors and metal chelators. The mercapto group’s nucleophilic character facilitates covalent interactions with biological targets, particularly thiol-dependent enzymes and metalloproteins. For instance, 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives demonstrated notable antimicrobial activity, attributed to their ability to disrupt microbial redox systems. Recent advances in click chemistry and regioselective synthesis have enabled precise functionalization of the mercapto group, expanding applications in drug design and materials science.

Emergence of Benzamide-Linked Triazole Derivatives in Scientific Literature

Benzamide-linked triazole derivatives have gained attention for their synergistic combination of hydrogen-bonding capacity (from the amide group) and metabolic stability (from the triazole ring). Structural analyses reveal that the benzamide moiety enhances target affinity by participating in hydrophobic interactions and forming stable hydrogen bonds with catalytic residues. For example, benzimidazole-1,2,4-triazole hybrids exhibited potent antifungal activity against Candida glabrata (MIC = 0.97 μg/mL), outperforming fluconazole in preclinical models. The 4-methoxy substitution on the benzamide ring further modulates electronic properties, improving solubility and membrane permeability. These innovations underscore the strategic value of benzamide-triazole conjugates in addressing pharmacokinetic challenges.

Research Significance of N-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

This compound integrates three pharmacophoric elements:

  • 1,2,4-Triazole Core : Provides a stable heterocyclic framework for target engagement.
  • Mercapto Group (-SH) : Enhances binding to metalloenzymes and redox-active targets.
  • 4-Methoxybenzamide Moiety : Improves lipophilicity and π-stacking interactions.

Preliminary computational studies suggest strong affinity for fungal CYP51 (ΔG = -9.8 kcal/mol), comparable to voriconazole. The methyl group at position 4 of the triazole ring likely reduces metabolic degradation, extending plasma half-life. These attributes position the compound as a promising candidate for overcoming azole resistance in Candida species.

Current Research Landscape and Theoretical Positioning

Contemporary research prioritizes hybrid molecules combining triazoles with bioactive scaffolds (e.g., benzimidazoles, quinolines) to combat multidrug-resistant pathogens. This compound aligns with this trend, leveraging synergistic interactions between its substituents. Current investigations focus on:

  • Synthetic Optimization : Regioselective alkylation of the mercapto group to improve selectivity.
  • Target Identification : Proteomic profiling to elucidate off-target effects.
  • Structure-Activity Relationships (SAR) : Systematic variation of the methoxy and methyl groups to enhance potency.

This compound exemplifies the convergence of rational design and fragment-based drug discovery in modern antifungal development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-13-11(17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXMJVNYHXBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.

    Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the mercapto-triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group (-SH) undergoes oxidation under mild conditions. Key transformations include:

Disulfide Formation
Reaction with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the -SH group to a disulfide (-S-S-) bridge :

2R-SH+H2O2R-S-S-R+2H2O2 \, \text{R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \, \text{H}_2\text{O}

  • Conditions : Room temperature, aqueous or alcoholic media.

  • Applications : Disulfide derivatives show enhanced stability and potential as prodrugs .

Sulfonic Acid Formation
Strong oxidizing agents (e.g., KMnO4\text{KMnO}_4) convert the -SH group to sulfonic acid (-SO3_3H):

R-SH+3OR-SO3H\text{R-SH} + 3 \, \text{O} \rightarrow \text{R-SO}_3\text{H}

  • Conditions : Acidic or neutral aqueous solutions, elevated temperatures.

Nucleophilic Substitution

The methyl group adjacent to the triazole ring participates in nucleophilic substitution reactions:

Reaction TypeReagentConditionsProductYield
Alkylation Alkyl halides (e.g., CH3I\text{CH}_3\text{I})Basic (NaOH), refluxS-Alkylated triazole65–80%
Arylation Aryl diazonium salts05C0–5^\circ \text{C}, acidicS-Aryl derivatives50–70%

Mechanism : Deprotonation of -SH to thiolate (S\text{S}^-) enhances nucleophilicity, facilitating attack on electrophilic substrates .

Hydrolysis Reactions

The methoxybenzamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
Concentrated HCl cleaves the amide bond, yielding 4-methoxybenzoic acid and the triazole-methylamine derivative:

R-CONH-R’+H2OHClR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{H}_2\text{N-R'}

  • Conditions : Reflux in 6M HCl, 6–8 hours.

Basic Hydrolysis
NaOH hydrolyzes the amide to a carboxylate salt:

R-CONH-R’+NaOHR-COONa++H2N-R’\text{R-CONH-R'} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{N-R'}

  • Conditions : Aqueous NaOH, 80–100°C.

Metal Complexation

The thiol group forms stable complexes with transition metals, enhancing biological activity :

Metal IonLigand SiteComplex StructureApplication
Cu(II)S (thiolate), N (triazole)OctahedralAntimicrobial agents
Zn(II)S, NTetrahedralEnzyme inhibition

Synthesis : Reaction with metal salts (e.g., CuSO4\text{CuSO}_4) in ethanol/water mixtures at pH 7–8 .

Condensation and Cyclization

The triazole-thiol moiety participates in cyclocondensation reactions:

Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) forms imine-linked derivatives :

R-SH+R’-CHOR-S-CH=N-R’\text{R-SH} + \text{R'-CHO} \rightarrow \text{R-S-CH=N-R'}

  • Conditions : Ethanol, catalytic acetic acid, reflux.

Heterocycle Synthesis
Cyclization with α,β-unsaturated ketones yields fused triazole-thiophene systems :

  • Example : Reaction with chalcones produces bioactive hybrid scaffolds.

Functionalization of the Methoxy Group

Demethylation with BBr3\text{BBr}_3 converts the methoxy (-OCH3_3) to hydroxyl (-OH):

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

  • Conditions : Anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, −78°C to room temperature.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains and fungi. Studies have shown that derivatives of 1,2,4-triazoles, including this compound, can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. For instance, a study demonstrated that modifications in the triazole ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Anticancer Properties

Research indicates that N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide may serve as a lead compound in cancer therapy. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For example, a related triazole derivative was shown to effectively inhibit RET kinase activity in cancer cells, suggesting that similar compounds could be developed for targeted cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored extensively. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could also exhibit such properties. This application is particularly relevant in developing treatments for chronic inflammatory diseases .

Fungicides

Due to its antifungal activity, this compound has potential applications as a fungicide in agriculture. Research into triazole-based fungicides indicates their effectiveness against fungal pathogens affecting crops. The incorporation of the mercapto group enhances the ability of these compounds to penetrate fungal cell walls and disrupt cellular functions .

Plant Growth Regulators

There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could lead to improved agricultural yields and crop resilience against environmental stressors .

Synthesis of Novel Materials

This compound can be utilized in synthesizing novel materials with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of triazole moieties into polymer matrices has been shown to improve material performance in various industrial applications .

Nanotechnology

The compound's unique chemical properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles with tailored functionalities for biomedical applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseEvidence/Study Reference
Medicinal ChemistryAntimicrobial Activity
Anticancer Properties
Anti-inflammatory Effects
Agricultural ScienceFungicides
Plant Growth Regulators
Material ScienceSynthesis of Novel Materials
Nanotechnology (Drug Delivery Systems)

Mechanism of Action

The mechanism of action of N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting enzymatic activity. The methoxybenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide

  • Key Differences : Replaces the 4-methoxy group with a methyl group on the benzamide ring.
  • Crystallographic data reveals a dihedral angle of 84.21° between the triazole and benzamide rings, stabilized by intramolecular N–H⋯O hydrogen bonds . In contrast, the methoxy group in the target compound may enhance solubility and intermolecular interactions.
  • Biological Relevance : Demonstrated antimicrobial activity in related triazole derivatives .

N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide

  • Key Differences : Incorporates a nitro-phenylpyrazole substituent instead of methoxybenzamide.
  • The pyrazole moiety may enhance π-π stacking interactions .
  • Synthesis : Achieved via multi-step reactions with moderate yields (e.g., 76% for similar compounds) .

tert-Butyl N-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

  • Key Differences : Features a tert-butyl carbamate group instead of benzamide.
  • This modification is often used to protect amine groups during synthesis .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound 293.34* Not Reported Likely moderate (methoxy group) Mercapto, methoxybenzamide
N-[(4-Amino-5-sulfanylidene...) (C11H13N5OS) 263.32 493–494 Low (crystalline structure) Amino, methylbenzamide
tert-Butyl derivative (C9H16N4O2S) 244.31 169–172 Lipophilic (tert-butyl) Carbamate, mercapto

*Calculated based on molecular formula.

Biological Activity

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (CAS No. 737794-04-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄O₂S, with a molecular weight of 278.33 g/mol. The compound features a triazole ring and a methoxybenzamide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

  • Studies have demonstrated that compounds with similar structures to this compound possess significant antimicrobial effects against various bacterial strains and fungi. For instance, derivatives of mercapto-substituted triazoles have shown efficacy against Candida albicans and other pathogens .

2. Antioxidant Activity

  • The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. Similar triazole derivatives have exhibited antioxidant capabilities comparable to well-known antioxidants like ascorbic acid .

3. Anticancer Potential

  • Research has suggested that mercapto-substituted triazoles may have chemopreventive properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction

  • The thiol group (-SH) in the structure is known to interact with cysteine residues in proteins, potentially leading to the inhibition or activation of various enzymes involved in metabolic processes .

2. Metal Chelation

  • The compound may chelate metal ions, which is crucial for the activity of many enzymes. This interaction can disrupt enzymatic functions essential for microbial growth or cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

StudyFindings
PMC10987910 Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with IC50 values indicating potent effects .
MDPI 2020 Highlighted the anticancer effects of mercapto-substituted triazoles on various cancer cell lines, showing a reduction in cell viability .
Benchchem Analysis Reported on the biochemical interactions of similar compounds with oxidative stress-related enzymes .

Q & A

Q. Key Parameters :

ParameterOptimal ConditionImpact
SolventEthanolEnhances solubility of reactants
Reaction Time1–2 hoursPrevents over-oxidation
pH AdjustmentNaHCO₃ (pH ~8)Precludes acidic degradation

Basic Question: What analytical techniques are essential for validating the compound’s purity and stability?

Methodological Answer:

  • HPLC-PDA : Quantify purity (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
  • Melting Point Analysis : Sharp melting points (e.g., 493–494 K for analogous triazoles) indicate purity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.
  • Elemental Analysis (EA) : Verify C, H, N, S content within ±0.3% of theoretical values.

Advanced Question: How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen atoms or non-uniform thermal parameters?

Methodological Answer:

  • Disordered Atoms :
    • Use SHELXL refinement with PART instructions to model disorder. Apply isotropic displacement parameters (ADPs) for minor components .
    • Validate with difference Fourier maps (e.g., peak heights <0.3 eÅ⁻³).
  • Thermal Parameters :
    • Refine anisotropic ADPs for non-hydrogen atoms. For methyl groups, apply riding models with Uiso(H) = 1.5Ueq(C) .
    • Compare thermal ellipsoid plots to identify over-constrained regions.
  • Validation Tools :
    • Check R-factors (e.g., R₁ < 0.05 for high-resolution data).
    • Use PLATON to analyze symmetry violations or missed symmetry elements .

Advanced Question: What computational strategies can predict the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Glide to model interactions with targets (e.g., tyrosinase or cytochrome P450). Focus on the triazole’s sulfur and nitrogen atoms as potential hydrogen bond acceptors .
  • QSAR Modeling :
    • Train models with triazole derivatives’ IC₅₀ data. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts.
  • MD Simulations :
    • Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) for 100 ns to assess binding stability. Analyze RMSD and interaction persistence .

Basic Question: How do substituents on the triazole ring (e.g., methyl vs. methoxy) influence the compound’s physicochemical properties?

Methodological Answer:

  • Methyl Group :
    • Increases lipophilicity (logP +0.5–1.0), enhancing membrane permeability.
    • Stabilizes triazole ring conformation via steric effects .
  • Methoxy Group :
    • Introduces electron-donating effects , altering electronic distribution (evident in Hammett σ values).
    • Impacts solubility: Methoxy derivatives are ~10% less soluble in water than methyl analogs .

Q. Comparative Data :

SubstituentlogPAqueous Solubility (mg/mL)
-CH₃2.10.15
-OCH₃1.80.12

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling :
    • Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using TR-FRET assays. Prioritize hits with IC₅₀ < 1 µM.
  • Mechanistic Studies :
    • Perform ATP-competitive assays to determine inhibition mode. Use Lineweaver-Burk plots for kinetic analysis.
    • Validate with Western blotting (phosphorylation status of downstream targets).
  • Structural Insights :
    • Co-crystallize the compound with a kinase domain (e.g., PDB: 1M17) to resolve binding poses .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential sulfhydryl group volatility .
  • Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

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